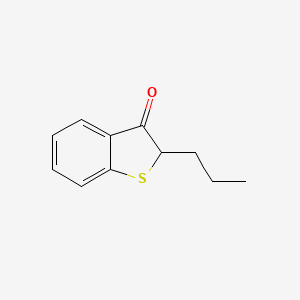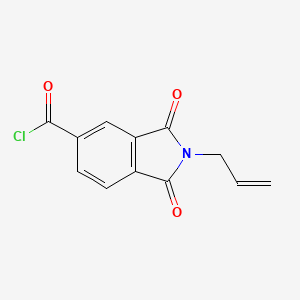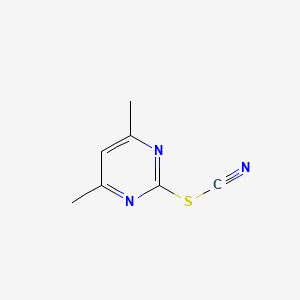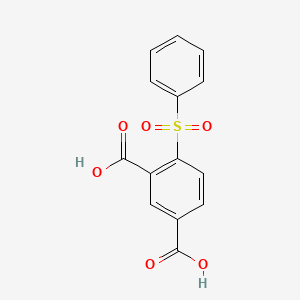![molecular formula C13H18N4O6 B14639526 3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate CAS No. 55304-97-7](/img/structure/B14639526.png)
3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate: is a complex organic compound with a unique structure that includes a pyridine ring, a nitro group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate typically involves multi-step organic reactions. One common method includes the nitration of 3-pyridinamine followed by the introduction of the pyrrolidine group through nucleophilic substitution. The final step involves the formation of the ethanedioate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 3-Pyridinamine, 2-amino-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate.
Substitution: Various halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro and pyrrolidine groups on biological systems. It may also serve as a ligand in the study of enzyme interactions.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine moiety can enhance binding affinity to specific targets. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
- 2-Pyridinamine, 3-nitro-
- 2-Nitro-N-[2-(1-pyrrolidinyl)ethyl]-3-pyridinamine
Comparison: Compared to similar compounds, 3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of both a nitro group and a pyrrolidine moiety makes it particularly versatile in various applications.
Properties
CAS No. |
55304-97-7 |
|---|---|
Molecular Formula |
C13H18N4O6 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
2-nitro-N-(2-pyrrolidin-1-ylethyl)pyridin-3-amine;oxalic acid |
InChI |
InChI=1S/C11H16N4O2.C2H2O4/c16-15(17)11-10(4-3-5-13-11)12-6-9-14-7-1-2-8-14;3-1(4)2(5)6/h3-5,12H,1-2,6-9H2;(H,3,4)(H,5,6) |
InChI Key |
LIVWXXFTYPUPJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=C(N=CC=C2)[N+](=O)[O-].C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)

![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)

![4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline](/img/structure/B14639483.png)


![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)

![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)

